
(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone typically involves the following steps:
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Acylation: The nitrated aromatic compound undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ketone.
Piperidine Introduction: The final step involves the reaction of the acylated compound with 3-methylpiperidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: (3-Methyl-4-aminophenyl)(3-methylpiperidin-1-yl)methanone.
Substitution: Halogenated derivatives such as (3-Methyl-4-chlorophenyl)(3-methylpiperidin-1-yl)methanone.
Oxidation: Carboxylated derivatives such as (3-Carboxy-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone.
Scientific Research Applications
(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone: Lacks the methyl group on the aromatic ring.
(3-Methyl-4-nitrophenyl)(piperidin-1-yl)methanone: Lacks the methyl group on the piperidine ring.
(3-Methyl-4-aminophenyl)(3-methylpiperidin-1-yl)methanone: Contains an amino group instead of a nitro group.
Uniqueness
(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, as well as a methyl group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3-methyl-4-nitrophenyl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)14(17)12-5-6-13(16(18)19)11(2)8-12/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI Key |
WHGBZEHQXFLBAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11023930.png)
![methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11023935.png)
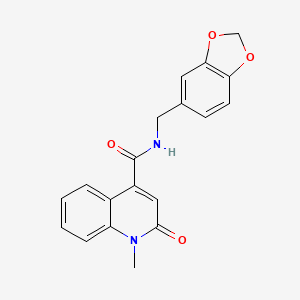
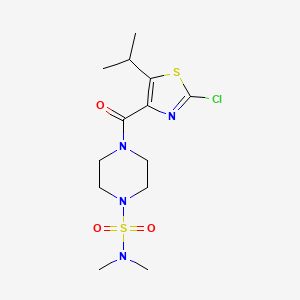
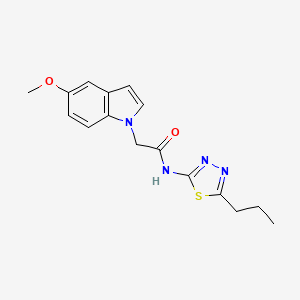
![4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11023952.png)
![N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023957.png)
![Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11023963.png)
![8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11023971.png)
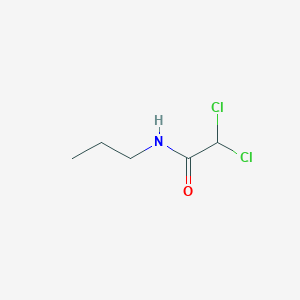
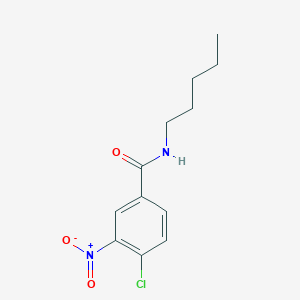
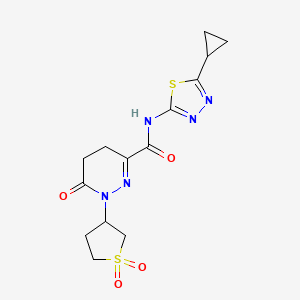
![(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024001.png)
![(1Z)-8-bromo-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024003.png)
